molecular formula C12H20Cl2N2 B2914762 4-Azepan-1-ylaniline dihydrochloride CAS No. 57356-18-0; 858343-14-3

4-Azepan-1-ylaniline dihydrochloride

Cat. No.: B2914762
CAS No.: 57356-18-0; 858343-14-3
M. Wt: 263.21
InChI Key: MRAXJEMIIZLVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azepan-1-ylaniline dihydrochloride is a synthetic organic compound characterized by an aniline group (aromatic amine) substituted with an azepane (7-membered saturated nitrogen-containing ring) at the para position, stabilized as a dihydrochloride salt. This salt form enhances water solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azepan-1-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;;/h5-8H,1-4,9-10,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAXJEMIIZLVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Insights

  • Ring Size and Flexibility: The 7-membered azepane ring in the target compound contrasts with smaller rings (e.g., 5-membered imidazoline in or pyrrolidine in ). The azepane substituent in this compound provides conformational flexibility compared to rigid imidazoline or pyrrolidine derivatives, which could influence receptor binding in pharmacological contexts.
  • Thiourea derivatives like S-(2-(dimethylamino)ethyl) pseudothiourea dihydrochloride exhibit sensitizing properties, highlighting the importance of functional group selection in toxicity profiles.
  • Salt Form and Solubility :

    • Dihydrochloride salts (e.g., trientine , putrescine ) are commonly used to enhance water solubility, a critical factor in pharmaceutical formulation.

Q & A

Q. How should researchers design experiments to assess the compound’s pharmacokinetics and metabolic fate in vivo?

  • Methodological Answer : Administer radiolabeled (¹⁴C) compound to rodent models. Collect plasma/tissue samples at timed intervals, extract metabolites via SPE, and analyze using radio-HPLC. Compare AUC and clearance rates against unlabeled controls to identify species-specific metabolism .

Data Presentation and Reproducibility Guidelines

  • Raw Data : Include HPLC chromatograms, NMR spectra, and crystallography files as supplementary materials. Label axes with units and annotate critical peaks .
  • Statistical Reporting : Use ±SEM for biological replicates (n ≥3) and report p-values with correction for multiple comparisons (e.g., Bonferroni) .
  • Ethical Compliance : Cite animal ethics protocols (e.g., IACUC) and confirm compound registration in public databases (e.g., PubChem CID) .

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